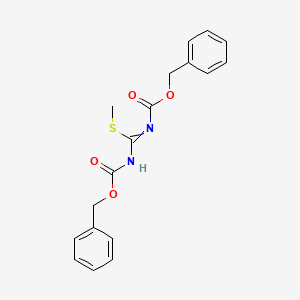
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea typically involves the reaction of benzyloxycarbonyl chloride with 2-methylisothiourea under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Analyse Des Réactions Chimiques
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogenating agents for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield benzoic acids, while reduction with lithium aluminum hydride can produce corresponding alcohols .
Applications De Recherche Scientifique
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea has several applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is employed in the study of enzyme mechanisms and protein interactions . Additionally, it is used in industrial settings for the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea involves its interaction with specific molecular targets and pathways . The compound can act as an inhibitor or activator of certain enzymes, depending on its chemical structure and the nature of the target enzyme . The pathways involved in its mechanism of action include those related to oxidative stress, signal transduction, and metabolic regulation .
Comparaison Avec Des Composés Similaires
1,3-Bis(benzyloxycarbonyl)-2-methylisothiourea can be compared with other similar compounds such as 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea . While both compounds share similar structural features, they differ in their chemical reactivity and applications . For instance, 1,3-Bis(benzyloxycarbonyl)-2-methyl-2-thiopseudourea is more commonly used in synthetic organic chemistry due to its higher reactivity . Other similar compounds include benzyloxycarbonyl derivatives, which are widely used in peptide synthesis and as protecting groups in organic synthesis .
Propriétés
IUPAC Name |
benzyl N-[methylsulfanyl(phenylmethoxycarbonylamino)methylidene]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-25-16(19-17(21)23-12-14-8-4-2-5-9-14)20-18(22)24-13-15-10-6-3-7-11-15/h2-11H,12-13H2,1H3,(H,19,20,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGAMNSKIHXUDMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
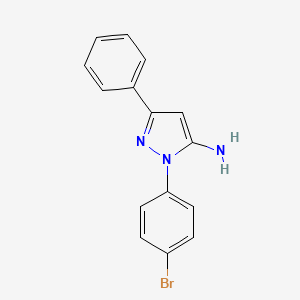
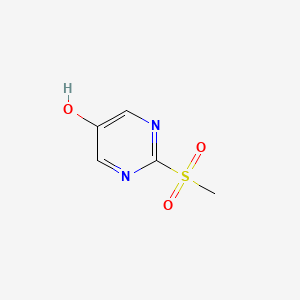
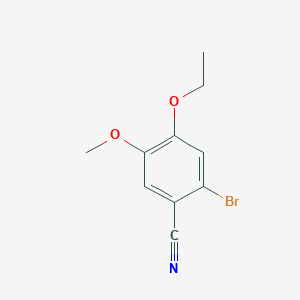
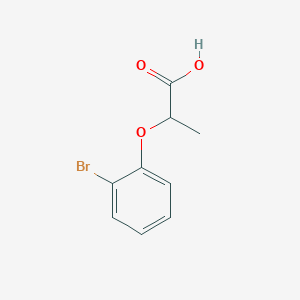
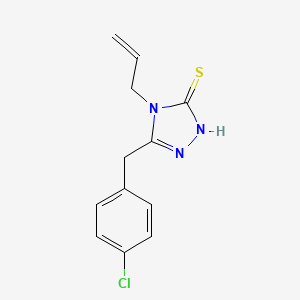
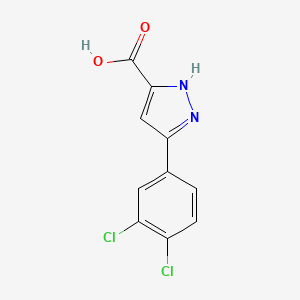
![5-Chloro-2-[(2-chlorobenzyl)oxy]benzoic acid](/img/structure/B1335356.png)



![dibenzo[c,e]oxepin-5(7H)-one](/img/structure/B1335364.png)
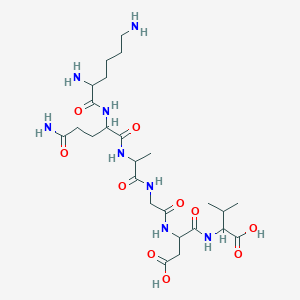
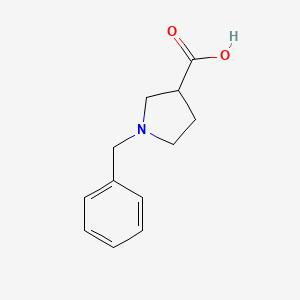
![1-(Morpholin-4-yl)-2-[4-(propan-2-yl)phenyl]ethane-1-thione](/img/structure/B1335372.png)
